Nuclear Receptor ROR-Alpha Inverse Agonism: Defined Upper-Bound Activity Compared to Potent ROR Modulators
In a luciferase reporter gene assay, 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine exhibited an IC₅₀ >20,000 nM against the human ROR-alpha1 receptor [1]. This value defines a clear upper bound of its activity as an inverse agonist in this specific pathway. For procurement purposes, this data point serves as a negative control benchmark: it confirms the compound's lack of potent activity at ROR-alpha, which may be a desirable selectivity profile in certain scaffold optimization campaigns. This quantitative inactivity distinguishes it from known potent ROR-alpha inverse agonists (e.g., SR1001, IC₅₀ ~100–200 nM [2]) and positions it as a structurally related but functionally silent control compound.
| Evidence Dimension | Inverse agonist activity at human ROR-alpha1 |
|---|---|
| Target Compound Data | IC₅₀ >20,000 nM |
| Comparator Or Baseline | SR1001 (potent RORα/γ inverse agonist): IC₅₀ ~100–200 nM |
| Quantified Difference | >100-fold lower potency (target compound is essentially inactive at this receptor) |
| Conditions | HEK293 cells expressing human ROR-alpha1; luciferase reporter gene assay; 16 hr incubation |
Why This Matters
This defines the compound's activity floor at ROR-alpha, allowing researchers to select it as a negative control or as a core scaffold devoid of confounding ROR-alpha activity.
- [1] BindingDB. BDBM50012271. CHEMBL1093421. IC₅₀ >20,000 nM at human ROR-alpha1. View Source
- [2] Solt, L.A.; et al. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature 2011, 472, 491–494. (SR1001 IC₅₀ data). View Source
